3-Hydrazinyl-5-isopropoxy-1H-pyrazole-4-carboxylic acid
Description
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazinyl group, a pyrazole ring, and a carboxylic acid functional group
Properties
CAS No. |
117173-96-3 |
|---|---|
Molecular Formula |
C7H12N4O3 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
3-hydrazinyl-5-propan-2-yloxy-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H12N4O3/c1-3(2)14-6-4(7(12)13)5(9-8)10-11-6/h3H,8H2,1-2H3,(H,12,13)(H2,9,10,11) |
InChI Key |
XNEFXGFPTALPFN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=NN1)NN)C(=O)O |
Isomeric SMILES |
CC(C)OC1=NNC(=C1C(=O)O)NN |
Canonical SMILES |
CC(C)OC1=NNC(=C1C(=O)O)NN |
Synonyms |
1H-Pyrazole-4-carboxylicacid,3-hydrazino-5-(1-methylethoxy)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid typically involves the reaction of hydrazine derivatives with pyrazole intermediates. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxylic acid with isopropyl chloroformate, followed by the introduction of a hydrazinyl group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to introduce new functional groups.
Major Products Formed
Oxidation: Azides, nitroso derivatives
Reduction: Alcohols, aldehydes
Substitution: Various hydrazinyl derivatives
Scientific Research Applications
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The pyrazole ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and carboxylic acid groups allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science.
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